molecular formula C8H5NO5 B1607056 2-Formyl-5-nitrobenzoic acid CAS No. 7464-91-7

2-Formyl-5-nitrobenzoic acid

Cat. No. B1607056
CAS RN: 7464-91-7
M. Wt: 195.13 g/mol
InChI Key: IQZDAZHSOLMQJD-UHFFFAOYSA-N
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Description

2-Formyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H5NO5 . It has a molecular weight of 195.13 g/mol . The compound is also known by other names such as 5-Nitrophthalaldehydic acid and 2-carboxy-4-nitrobenzaldehyde .


Synthesis Analysis

The synthesis of nitro compounds like 2-Formyl-5-nitrobenzoic acid can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitro compounds can also be prepared by the oxidation of primary amines .


Molecular Structure Analysis

The InChI string for 2-Formyl-5-nitrobenzoic acid is InChI=1S/C8H5NO5/c10-4-5-1-2-6 (9 (13)14)3-7 (5)8 (11)12/h1-4H, (H,11,12) . The Canonical SMILES string is C1=CC (=C (C=C1 [N+] (=O) [O-])C (=O)O)C=O .


Chemical Reactions Analysis

Nitro compounds like 2-Formyl-5-nitrobenzoic acid are important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 195.01677226 g/mol . The topological polar surface area of the compound is 100 Ų . The compound has a heavy atom count of 14 .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be employed in Suzuki-Miyaura cross-coupling reactions . The presence of both a formyl and a nitro group allows for selective coupling reactions with boronic acids or esters under palladium catalysis. This method is widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and polymers .

Mechanism of Action

Target of Action

It’s known that nitro compounds are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This suggests that the nitro group in 2-Formyl-5-nitrobenzoic acid could interact with various biological targets.

Mode of Action

For instance, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that nitro compounds can participate in various chemical reactions, affecting multiple biochemical pathways . For example, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves organoboron reagents . The nitro group in 2-Formyl-5-nitrobenzoic acid could potentially participate in similar reactions, affecting related biochemical pathways.

Pharmacokinetics

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This suggests that the compound’s bioavailability could be influenced by its nitro group.

Action Environment

The action, efficacy, and stability of 2-Formyl-5-nitrobenzoic acid could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which the compound could potentially participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical groups.

properties

IUPAC Name

2-formyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5/c10-4-5-1-2-6(9(13)14)3-7(5)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZDAZHSOLMQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70321971
Record name 2-formyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7464-91-7
Record name NSC400132
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-formyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxymethyl-5-nitro-N,N-dimethylbenzamide (17 g.) in glacial acetic acid (340 ml.) was added chromium trioxide (17 g.) in water (17 ml.) and glacial acetic acid (340-1). The reaction mixture was stirred at room temperature for 5 minutes, and then poured into ice-water (2 liters). The aqueous was extracted with chloroform (3 × 500 ml.). The chloroform extracts were combined and neutralised by washing with 10% sodium bicarbonate solution. The chloroform extracts were then washed thoroughly with water and dried over magnesium sulphate. The solution was then filtered and the solvent evaporated off to yield a gum.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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